molecular formula C22H34O2 B14708515 20-Hydroxy-20-methylpregn-4-en-3-one CAS No. 20917-51-5

20-Hydroxy-20-methylpregn-4-en-3-one

Cat. No.: B14708515
CAS No.: 20917-51-5
M. Wt: 330.5 g/mol
InChI Key: LHPASWXOIRNYHK-UHFFFAOYSA-N
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Description

20-Hydroxy-20-methylpregn-4-en-3-one is a steroidal compound with the molecular formula C22H34O2. It is a derivative of progesterone and is known for its role as an intermediate in the synthesis of various steroid hormones. This compound is characterized by its white to slightly yellow crystalline powder appearance and is soluble in organic solvents like methanol, dichloromethane, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-20-methylpregn-4-en-3-one typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on minimizing environmental impact by avoiding high-pollution reagents .

Types of Reactions:

    Oxidation: The compound can undergo oxidation to form various aldehydes and ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

    Aldehydes and Ketones: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Steroids: Formed through substitution reactions.

Scientific Research Applications

20-Hydroxy-20-methylpregn-4-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 20-Hydroxy-20-methylpregn-4-en-3-one involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of other steroid hormones, influencing various molecular targets and pathways. The compound’s effects are mediated through its conversion to active hormones that bind to specific receptors, regulating gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 20-Hydroxy-20-methylpregn-4-en-3-one is unique due to its specific hydroxylation and methylation pattern, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of various steroid hormones highlights its importance in both research and industrial applications .

Properties

CAS No.

20917-51-5

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

17-(2-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H34O2/c1-20(2,24)19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,3)18(16)10-12-22(17,19)4/h13,16-19,24H,5-12H2,1-4H3

InChI Key

LHPASWXOIRNYHK-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2C(C)(C)O)CCC4=CC(=O)CCC34C

Origin of Product

United States

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